N-methyl-2-{[(2-methylphenyl)acetyl]amino}benzamide
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Overview
Description
N-methyl-2-{[(2-methylphenyl)acetyl]amino}benzamide is an organic compound with a complex structure that includes a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-{[(2-methylphenyl)acetyl]amino}benzamide typically involves the reaction of N-methylbenzamide with 2-methylphenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-{[(2-methylphenyl)acetyl]amino}benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-methyl-2-{[(2-methylphenyl)acetyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-2-{[(2-methylphenyl)acetyl]amino}benzamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-methylbenzamide
- 2-methylphenylacetamide
- N-methyl-2-phenylacetamide
Uniqueness
N-methyl-2-{[(2-methylphenyl)acetyl]amino}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-methyl-2-[[2-(2-methylphenyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-3-4-8-13(12)11-16(20)19-15-10-6-5-9-14(15)17(21)18-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
NKECYEOGMRVFHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(=O)NC |
Origin of Product |
United States |
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